molecular formula C14H15NO3 B11866689 8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11866689
M. Wt: 245.27 g/mol
InChI Key: WQRIOHRDEINQPG-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could include:

    Starting Material: The synthesis may start with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.

    Functionalization: Introduction of the methoxy and methyl groups at the appropriate positions on the quinoline ring.

    Ketone Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving quinoline derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoline compounds.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and oxopropyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    2-Methylquinoline: A simpler derivative with various industrial applications.

Uniqueness

8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

8-methoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C14H15NO3/c1-9-7-12(17)11-5-4-6-13(18-3)14(11)15(9)8-10(2)16/h4-7H,8H2,1-3H3

InChI Key

WQRIOHRDEINQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)OC

Origin of Product

United States

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